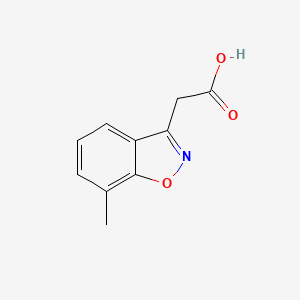

2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.19 . It is also known by the IUPAC name 2-(7-methylbenzo[d]isoxazol-3-yl)acetic acid . The compound appears as a yellow to brown solid .

Molecular Structure Analysis

The InChI code for 2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid is 1S/C10H9NO3/c1-6-3-2-4-7-8(5-9(12)13)11-14-10(6)7/h2-4H,5H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid is a yellow to brown solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen

- Application : It is under investigation as a potential therapeutic agent for treating epilepsy and other seizure disorders .

- Application : Specifically, it plays a role in the production of Zonisamide , an antiseizure medication .

- Application : By blocking repetitive firing of these channels, it may have implications in the treatment of neurological disorders involving abnormal neuronal excitability .

- Application : Research suggests that it could be relevant in modulating calcium signaling pathways, potentially influencing neuronal function .

- Application : The reaction between 2-aminophenol and aldehyde, catalyzed by eosin Y, yields benzoxazole derivatives. This area of research may uncover novel applications for compounds like 2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid .

Anticonvulsant Properties

Intermediate in Drug Synthesis

Voltage-Sensitive Sodium Channel Modulation

Calcium Current Regulation

Photocatalysis and Benzoxazole Derivatives

Safety and Hazards

Wirkmechanismus

Target of Action

Benzoxazole derivatives, a class of compounds to which this molecule belongs, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .

Mode of Action

It’s worth noting that benzoxazole derivatives have been known to block repetitive firing of voltage-sensitive sodium channels and reduce voltage-sensitive t-type calcium currents .

Biochemical Pathways

Benzoxazole derivatives have been known to influence a variety of biochemical pathways, contributing to their broad range of biological activities .

Result of Action

Benzoxazole derivatives are known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Eigenschaften

IUPAC Name |

2-(7-methyl-1,2-benzoxazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6-3-2-4-7-8(5-9(12)13)11-14-10(6)7/h2-4H,5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDJLIJDLKCTSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=NO2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide](/img/structure/B2361773.png)

![2-[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2361775.png)

![ethyl 2-(7-ethoxybenzofuran-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2361776.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(4-methoxyphenyl)piperazino]-1-ethanone](/img/structure/B2361778.png)

![(5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone](/img/structure/B2361780.png)

![4-[1-(4-Chlorophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2361782.png)

![2-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2361792.png)

![(1-Chloronaphtho[2,1-b]thiophen-2-yl)[4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2361795.png)